molecular formula C16H19N5O2 B10925103 3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925103
M. Wt: 313.35 g/mol
InChI Key: XWVAEVXXYCLQJK-UHFFFAOYSA-N
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Description

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including pyrazole, isoxazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the construction of the isoxazole ring via cyclization reactions. The final step involves the coupling of the pyrazole and isoxazole intermediates with a pyridine derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, isoxazole, and pyridine rings, such as:

Uniqueness

N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

3,6-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-8(2)21-10(4)7-13(19-21)18-15(22)12-6-9(3)17-16-14(12)11(5)20-23-16/h6-8H,1-5H3,(H,18,19,22)

InChI Key

XWVAEVXXYCLQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN(C(=C3)C)C(C)C

Origin of Product

United States

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